![molecular formula C8H3Cl2F5O B1413271 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride CAS No. 1807036-42-5](/img/structure/B1413271.png)
2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride
Overview
Description
Scientific Research Applications
Chemical Properties and Environmental Impact
Environmental Persistence of Related Compounds : Studies on per- and polyfluoroalkyl substances (PFAS), which share some structural similarities with 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride, highlight concerns regarding their persistence, bioaccumulation, and toxicity. These properties have raised significant environmental health concerns, leading to the phase-out of some legacy PFAS and the investigation into alternatives. The presence of chlorinated and fluorinated moieties in 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride suggests that it may share some of these environmental and health concerns, necessitating careful study and management of its use and disposal (Munoz et al., 2019).
Toxicity and Environmental Safety : The research into the toxicological profiles of related fluorinated compounds indicates the need for comprehensive studies on their environmental fate, human exposure, and potential toxic effects. Given the structural complexity and the presence of fluorine atoms in compounds like 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride, similar concerns regarding their impact on health and the environment are plausible, necessitating detailed toxicological evaluations (Wang et al., 2019).
Safety And Hazards
While specific safety data for 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-1-3(16-7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVABRQECUUKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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